Clinical Non-Inferiority of Naftifine 2% vs. Terbinafine 1% in Dermatophytosis: Phase III RCT Composite Cure Data
In a Phase III randomized, double-blind, active-controlled, parallel-group, multicenter, non-inferiority trial (CTRI/2022/03/041466) involving 268 patients with dermatophytosis, naftifine hydrochloride 2% cream applied once daily for 2 weeks demonstrated composite cure rates numerically exceeding those of terbinafine hydrochloride 1% cream [1][2]. Composite cure (defined as both clinical and mycological cure at end of treatment) was observed in 94.07% of the naftifine group versus 87.97% in the terbinafine group, representing an absolute difference of +6.1 percentage points [2]. The global efficacy assessment score was 3.59 for naftifine and 3.48 for terbinafine, with no statistically significant difference between groups, confirming non-inferiority [2].
| Evidence Dimension | Composite cure rate (clinical plus mycological cure) |
|---|---|
| Target Compound Data | 94.07% composite cure |
| Comparator Or Baseline | Terbinafine 1% cream: 87.97% composite cure |
| Quantified Difference | +6.1 percentage points (absolute difference) |
| Conditions | Phase III RCT; 268 patients with tinea corporis/cruris; once-daily application for 2 weeks; follow-up to 4 weeks |
Why This Matters
This Phase III evidence establishes naftifine 2% as clinically non-inferior to terbinafine 1%, providing procurement justification for naftifine-based formulations where terbinafine is unavailable, cost-prohibitive, or where naftifine's additional anti-inflammatory activity offers therapeutic advantage.
- [1] CTRI/2022/03/041466. A Phase III clinical study to assess the efficacy and safety of Naftifine cream in patients with superficial fungal infection of skin. Clinical Trials Registry - India. 2022. View Source
- [2] Patro N, Suryatale PR, Pandya I, Mian NZ, Chinda M, Daultani PM, et al. A phase III randomized controlled clinical trial evaluating the efficacy and safety of naftifine 2% cream versus terbinafine 1% cream in patients with superficial fungal infection of the skin. Int J Res Dermatol. 2024. View Source
